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Compound of Interest

Compound Name: Maxima isoflavone A

Cat. No.: B15195363

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia
maxima, presents a unique structural motif with two methylenedioxy groups. Isoflavones, as a
class of phytoestrogens, are of significant interest in drug discovery and development due to
their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer
activities. Accurate and reliable analytical methods are crucial for the characterization,
guantification, and elucidation of the biological mechanisms of such compounds. This
document provides detailed application notes and protocols for the mass spectrometry (MS)
analysis of Maxima isoflavone A, catering to researchers in natural product chemistry,
pharmacology, and drug development.

Chemical Profile of Maxima Isoflavone A

A thorough understanding of the analyte's chemical properties is fundamental to developing a
robust analytical method.
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Property Value Source

Molecular Formula C17H1006 PubChem
Molecular Weight 310.26 g/mol PubChem
Monoisotopic Mass 310.047738 u PubChem

7-(1,3-benzodioxol-5-yl)-
IUPAC Name [1]dioxolo[4,5-h]chromen-6- PubChem
one

C1=CC2=C(C=C1C3=C0OC4=

Canonical SMILES C(C3=0)C=C5C(=C4)0OCO5)O PubChem
Cco2
HDEHMKSXXSBSHM-

InChl Key PubChem

UHFFFAOYSA-N

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful
technique for the analysis of isoflavones, offering high sensitivity and selectivity.[2] Electrospray
ionization (ESI) is a commonly employed ionization technique for these compounds.[3]

Predicted Fragmentation Pattern of Maxima Isoflavone A

Based on the known fragmentation patterns of isoflavones, a primary fragmentation pathway
for Maxima isoflavone A is the retro-Diels-Alder (RDA) reaction, which involves the cleavage
of the C-ring.[4][5][6] The presence of two methylenedioxy groups is expected to influence the
fragmentation, leading to characteristic product ions.

Table of Predicted m/z Values for Major Fragments of Maxima Isoflavone A in Positive lon
Mode ([M+H]* = 311.0550)
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Precursor lon (m/z)

Proposed

Predicted

Fragmentation

Fragment lon Fragment m/z Pathway
311.0550 [M+H]*+ 311.0550 -
Retro-Diels-Alder
(RDA) fragmentation,
311.0550 [I3A+H]*+ 163.0395 _
charge retained on the
A-ring fragment.
Retro-Diels-Alder
(RDA) fragmentation,
311.0550 [YsB]* 148.0262 _
charge retained on the
B-ring fragment.
Neutral loss of carbon
311.0550 [M+H-COJ* 283.0599 _
monoxide.
Sequential neutral
loss of two carbon
311.0550 [M+H-2COJ* 255.0648

monoxide molecules.

[4]

Experimental Protocols

I. Sample Preparation

o Extraction from Plant Material:

1. Air-dry and powder the plant material (Tephrosia maxima).

2. Perform successive extraction with solvents of increasing polarity (e.g., hexane,

chloroform, and methanol). Maxima isoflavone A is typically found in the chloroform

extract.

3. Concentrate the chloroform extract under reduced pressure.

4. Subject the crude extract to column chromatography on silica gel, eluting with a suitable

solvent gradient (e.g., hexane-ethyl acetate) to isolate Maxima isoflavone A.
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e Preparation of Standard Solutions:
1. Accurately weigh a known amount of purified Maxima isoflavone A.

2. Dissolve in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution
of known concentration (e.g., 1 mg/mL).

3. Perform serial dilutions of the stock solution with the mobile phase to prepare working
standard solutions for calibration curves.

Il. UPLC-QTOF-MS/MS Analysis

This protocol outlines a general method for the analysis of Maxima isoflavone A using Ultra-
Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass
Spectrometer.

e Instrumentation:
o UPLC System with a binary solvent manager, sample manager, and column heater.
o QTOF Mass Spectrometer equipped with an ESI source.

o Chromatographic Conditions:

[e]

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 um) is suitable for the
separation of isoflavones.[7]

Mobile Phase A: 0.1% formic acid in water.

[e]

Mobile Phase B: 0.1% formic acid in acetonitrile.

o

Gradient Elution:

[¢]

= 0-1 min: 10% B

= 1-10 min: 10-90% B (linear gradient)

= 10-12 min: 90% B (isocratic)
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= 12-12.1 min: 90-10% B (linear gradient)

» 12.1-15 min: 10% B (isocratic for column re-equilibration)

o Flow Rate: 0.3 mL/min.
o Column Temperature: 40 °C.

o Injection Volume: 2-5 pL.

e Mass Spectrometry Conditions:
o |lonization Mode: ESI Positive.
o Capillary Voltage: 3.0 kV.
o Sampling Cone: 30 V.
o Source Temperature: 120 °C.
o Desolvation Temperature: 350 °C.
o Cone Gas Flow: 50 L/hr.
o Desolvation Gas Flow: 600 L/hr.

o Acquisition Mode: MS/MS or MSE (to acquire both precursor and product ion data in a
single run).

o Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain
comprehensive fragmentation data.

Data Presentation

Table 1: UPLC-MS/MS Quantitative Data Summary (Hypothetical)
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L Limit of
. Precursor Limit of .
Retention Product Product . Quantific
) lon Detection .
Analyte Time lon 1 lon 2 ation
. [M+H]* (LOD)
(min) (m/z) (m/z) (LOQ)
(m/z) (ng/mL)
(ng/mL)
Maxima
Isoflavone 7.85 311.0550 163.0395 148.0262 0.5 15
A

Visualization of Workflows and Pathways
Experimental Workflow
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Caption: Experimental workflow for the extraction and analysis of Maxima isoflavone A.
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Proposed Fragmentation Pathway of Maxima Isoflavone
A

Maxima Isoflavone A
[M+H]*

m/z = 311.0550

-CO
Primary iragments
[YSA+H] < [YeB]* g [M+H-COJ*
m/z = 163.0395 m/z = 148.0262 m/z = 283.0599

Click to download full resolution via product page

Caption: Proposed Retro-Diels-Alder (RDA) fragmentation of Maxima isoflavone A.

Potential Signhaling Pathway Modulation by Isoflavones

Isoflavones are known to interact with various cellular signaling pathways, contributing to their
biological activities. A plausible mechanism of action for Maxima isoflavone A, like other
isoflavones, could involve the modulation of pathways related to inflammation and cell
proliferation, such as the NF-kB and MAPK pathways.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15195363?utm_src=pdf-body
https://www.benchchem.com/product/b15195363?utm_src=pdf-body
https://www.benchchem.com/product/b15195363?utm_src=pdf-body-img
https://www.benchchem.com/product/b15195363?utm_src=pdf-body
https://www.benchchem.com/product/b15195363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15195363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Maxima Isoflavone A

Inhibition Modulation

Cellular Signalin#J

\J
IKK MAPK Cascade
(ERK, JNK, p38)
|
|
iActivation
|

NF-kB AP-1

‘o

Gene Expression
(Inflammation, Proliferation, Apoptosis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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